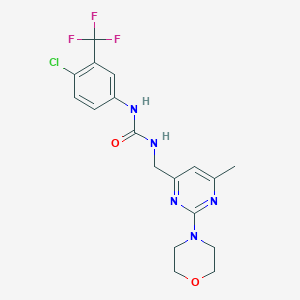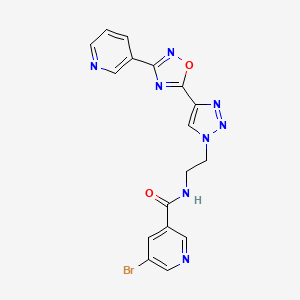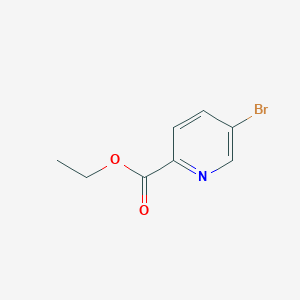
5-Bromo-picolinate d'éthyle
Vue d'ensemble
Description
Ethyl 5-bromopicolinate, also known as ethyl 5-bromo-2-pyridinecarboxylate, is a chemical compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It is a derivative of picolinic acid and features a bromine atom at the 5-position of the pyridine ring. This compound is primarily used in organic synthesis and various research applications.
Applications De Recherche Scientifique
Ethyl 5-bromopicolinate is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Safety and Hazards
Ethyl 5-bromopicolinate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with copious amounts of water for at least 15 minutes .
Mécanisme D'action
Pharmacokinetics
Ethyl 5-bromopicolinate has been reported to have high gastrointestinal (GI) absorption, which suggests good bioavailability . It is also reported to be a CYP1A2 inhibitor , which could impact the metabolism of other drugs metabolized by this enzyme. The compound is also reported to be blood-brain barrier permeant , suggesting it could have effects in the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 5-bromopicolinate can be synthesized through the esterification of 5-bromopyridine-2-carboxylic acid. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with ethanol in the presence of thionyl chloride. The reaction mixture is stirred at ambient temperature for 18 hours to yield ethyl 5-bromopicolinate .
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 5-bromopicolinate follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-bromopicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Commonly uses lithium aluminum hydride in anhydrous ether.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Produces substituted pyridine derivatives.
Reduction: Yields alcohols.
Oxidation: Forms carboxylic acids or other oxidized products.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromopicolinate can be compared with other brominated pyridine derivatives, such as:
- Ethyl 3-bromopicolinate
- Ethyl 4-bromopicolinate
- Methyl 5-bromopicolinate
Uniqueness: Ethyl 5-bromopicolinate is unique due to the position of the bromine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the synthesis and properties of the resulting compounds.
Propriétés
IUPAC Name |
ethyl 5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJPVDSRSXLJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77199-09-8 | |
| Record name | Ethyl 5-bromopicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)
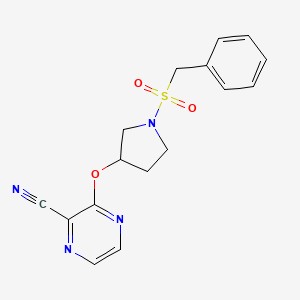
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)
![3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide](/img/structure/B2494847.png)

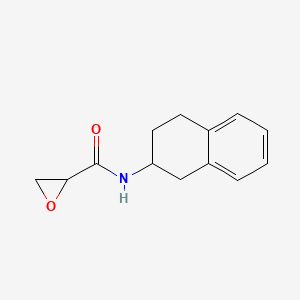
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)
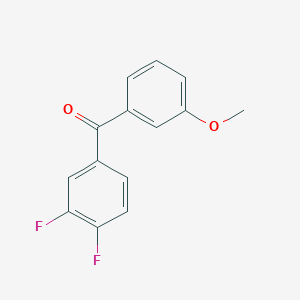

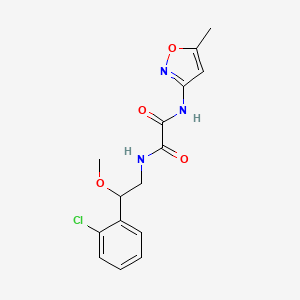
![3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2494860.png)

